molecular formula C5H9N3O B1446277 2-(1H-pyrazol-4-yloxy)ethan-1-amine CAS No. 1894310-73-6

2-(1H-pyrazol-4-yloxy)ethan-1-amine

Cat. No. B1446277
M. Wt: 127.14 g/mol
InChI Key: ZDJHGDKEFSPPFH-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-4-yloxy)ethan-1-amine” is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, material synthesis, and biological studies. It has a CAS Number of 42150-24-3 .


Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yloxy)ethan-1-amine” is represented by the InChI Code: 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(1H-pyrazol-4-yloxy)ethan-1-amine” are not available, it’s known that compounds of the pyrazole series are used in various chemical reactions for drug discovery and material synthesis.


Physical And Chemical Properties Analysis

The physical form of “2-(1H-pyrazol-4-yloxy)ethan-1-amine” is liquid. It has a molecular weight of 111.15 .

Scientific Research Applications

Synthesis and Characterization

Pyrazole Derivatives Synthesis and Characterization A study elaborated on the synthesis of hydroxymethyl pyrazole derivatives, including compounds with structural similarities to 2-(1H-pyrazol-4-yloxy)ethan-1-amine. The synthesized compounds were characterized using various spectroscopic methods, and their biological activities against breast cancer and microbes were confirmed. This indicates the potential application of such compounds in medicinal chemistry and drug design (Titi et al., 2020).

Novel Amines Synthesis Another research focused on the synthesis of a series of novel amines, including ethan-1-amines, from (S)-N-Boc-alanine-derived ynone. The study highlights the structural diversity and potential applications of such compounds in various scientific fields (Svete et al., 2015).

Polymer Modification

Functional Modification of Hydrogels A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives structurally related to 2-(1H-pyrazol-4-yloxy)ethan-1-amine, was conducted. The modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Catalysis and Polymerization

Nickel-Catalyzed Polymerization Research involving pyrazolylamine ligands in nickel-catalyzed oligomerization and polymerization of ethylene was conducted. The study showed that the products were co-catalyst and solvent dependent, leading to the formation of different polymeric materials (Obuah et al., 2014).

Pyrazolylamine Zinc(II) Carboxylate Complexes in Copolymerization Another study investigated pyrazolylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study demonstrated the potential of these complexes in synthesizing polymeric materials under certain conditions (Matiwane et al., 2020).

Safety And Hazards

The safety information for “2-(1H-pyrazol-4-yloxy)ethan-1-amine” includes several hazard statements such as H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1H-pyrazol-4-yloxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-1-2-9-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJHGDKEFSPPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yloxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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